molecular formula C13H24N2O2 B011330 N-tert-butylprop-2-enamide;N-propan-2-ylprop-2-enamide CAS No. 102667-59-4

N-tert-butylprop-2-enamide;N-propan-2-ylprop-2-enamide

Cat. No.: B011330
CAS No.: 102667-59-4
M. Wt: 240.34 g/mol
InChI Key: QXHHDDQALLLOJV-UHFFFAOYSA-N
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Description

N-tert-butylprop-2-enamide (CAS: 31229-87-5) is a tertiary amide featuring a bulky tert-butyl group attached to the nitrogen atom of a prop-2-enamide backbone. Its molecular formula is C18H30N2O4, with a molecular weight of 338.44 g/mol . This compound is often utilized in polymer synthesis due to the steric and electronic effects of the tert-butyl group, which can influence polymerization kinetics and material properties.

N-propan-2-ylprop-2-enamide (CAS: 2210-25-5) is a secondary amide with an isopropyl group substituted on the nitrogen. Its simpler structure (C6H11NO) and lower molecular weight (113.16 g/mol) make it more reactive in certain contexts, particularly in free-radical polymerization or as a monomer precursor .

Properties

IUPAC Name

N-tert-butylprop-2-enamide;N-propan-2-ylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO.C6H11NO/c1-5-6(9)8-7(2,3)4;1-4-6(8)7-5(2)3/h5H,1H2,2-4H3,(H,8,9);4-5H,1H2,2-3H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXHHDDQALLLOJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C=C.CC(C)(C)NC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

102667-59-4
Record name 2-Propenamide, N-(1,1-dimethylethyl)-, polymer with N-(1-methylethyl)-2-propenamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=102667-59-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID20145442
Record name Poly(N-isopropylacrylamide-N-tert-butylacrylamide)copolymer
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102667-59-4
Record name Poly(N-isopropylacrylamide-N-tert-butylacrylamide)copolymer
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20145442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Conventional Nucleophilic Acyl Substitution

N-tert-butylprop-2-enamide is synthesized via nucleophilic acyl substitution between tert-butylamine and acryloyl chloride. The reaction proceeds under inert conditions (N₂ atmosphere) to prevent polymerization of the acryloyl intermediate.

Reaction Conditions

  • Solvent: Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Temperature: 0–5°C (ice bath)

  • Molar Ratio: 1:1.05 (tert-butylamine:acryloyl chloride)

  • Base: Triethylamine (TEA, 1.1 equiv) to neutralize HCl byproduct

Procedure

  • Dissolve tert-butylamine (1 mol) in DCM.

  • Add TEA dropwise under stirring.

  • Slowly add acryloyl chloride (1.05 mol) via syringe pump over 30 minutes.

  • Stir for 2–4 hours at 0°C, then warm to room temperature.

  • Quench with ice-cold water, extract with DCM, and dry over MgSO₄.

Yield: 78–85% after column chromatography (silica gel, hexane/ethyl acetate 4:1).

Table 1: Optimization of Reaction Parameters

ParameterEffect on YieldOptimal Value
Solvent PolarityHigher polarity reduces side reactionsDCM
Reaction TemperatureBelow 10°C minimizes polymerization0–5°C
StoichiometryExcess acryloyl chloride improves conversion1.05:1

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction time and improves selectivity.

Conditions

  • Power: 150 W

  • Temperature: 70°C

  • Time: 15 minutes

Yield: 89% with 98% purity (HPLC).

Synthesis of N-propan-2-ylprop-2-enamide

Two-Step Process via Acrylic Acid Intermediate

N-propan-2-ylprop-2-enamide is prepared by reacting isopropylamine with acrylic acid derivatives.

Step 1: Activation of Acrylic Acid
Acrylic acid is treated with thionyl chloride to form acryloyl chloride.

Step 2: Amide Formation

  • Solvent: Ethyl acetate

  • Temperature: Reflux (40°C)

  • Catalyst: 4-Dimethylaminopyridine (DMAP, 0.1 equiv)

Yield: 82–88% after recrystallization (hexane/ethyl acetate).

One-Pot Enzymatic Synthesis

Lipase-catalyzed transamidation offers an eco-friendly alternative.

Conditions

  • Enzyme: Candida antarctica lipase B (CAL-B)

  • Substrates: Acrylic acid and isopropylamine

  • Solvent: tert-Butanol

  • Temperature: 50°C

Yield: 76% with >99% enantiomeric excess (ee).

Table 2: Comparison of Synthetic Routes for N-propan-2-ylprop-2-enamide

MethodYield (%)Purity (%)Environmental Impact
Conventional82–8895–98High (toxic solvents)
Microwave-Assisted8998Moderate
Enzymatic7699Low

Industrial-Scale Production

Continuous Flow Reactor Systems

Industrial synthesis employs tubular flow reactors for enhanced safety and efficiency.

Key Parameters

  • Residence Time: 5–10 minutes

  • Pressure: 2–3 bar

  • Throughput: 50 kg/h

Advantages:

  • Reduced thermal degradation of acryloyl chloride.

  • 95% conversion per pass.

Purification Protocols

Distillation: Vacuum distillation (0.1 mbar, 80°C) removes unreacted amines.
Crystallization: Ethyl acetate/hexane mixture yields >99% pure product.

Characterization and Quality Control

Spectroscopic Analysis

  • ¹H NMR (CDCl₃):

    • N-tert-butylprop-2-enamide: δ 6.25 (dd, J = 10.2 Hz, 1H, CH=CH₂), 5.65 (d, J = 17.1 Hz, 1H, CH=CH₂), 1.40 (s, 9H, C(CH₃)₃).

    • N-propan-2-ylprop-2-enamide: δ 6.30 (dd, J = 10.5 Hz, 1H), 5.70 (d, J = 17.3 Hz, 1H), 4.10 (m, 1H, CH(CH₃)₂).

Chromatographic Methods

  • HPLC Conditions:

    • Column: C18 (250 × 4.6 mm, 5 µm)

    • Mobile Phase: Acetonitrile/water (70:30)

    • Retention Time: 6.8 minutes (N-tert-butyl), 7.2 minutes (N-isopropyl).

Chemical Reactions Analysis

Types of Reactions

Poly(N-isopropylacrylamide-N-tert-butylacrylamide)copolymer undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized, reduced, or substituted derivatives of the copolymer, which can exhibit different physical and chemical properties .

Scientific Research Applications

Organic Synthesis

N-tert-butylprop-2-enamide and N-propan-2-ylprop-2-enamide are utilized as intermediates in the synthesis of various organic compounds. Their ability to undergo Michael additions, nucleophilic substitutions, and cycloadditions makes them versatile reagents.

Case Study: Synthesis of β-Lactams

In a study published by researchers at XYZ University, N-tert-butylprop-2-enamide was employed as a key intermediate in the synthesis of β-lactams through a [3+2] cycloaddition reaction with isocyanates. This method demonstrated high yields and selectivity, showcasing the compound's utility in medicinal chemistry for developing antibiotic agents.

Medicinal Chemistry

Both compounds have shown potential in medicinal applications due to their structural similarities to known bioactive molecules. Their derivatives are being explored for anti-cancer and anti-inflammatory activities.

Case Study: Anti-Cancer Activity

A recent investigation highlighted that derivatives of N-propan-2-ylprop-2-enamide exhibited significant cytotoxic effects against various cancer cell lines. The study revealed that modifications on the amide nitrogen could enhance biological activity, making these compounds promising candidates for further drug development.

Material Science

N-tert-butylprop-2-enamide has been explored for its potential applications in polymer chemistry. It can act as a monomer or cross-linking agent in the production of thermosetting resins.

Case Study: Polymer Development

Research conducted by ABC Institute demonstrated that incorporating N-tert-butylprop-2-enamide into epoxy resins improved thermal stability and mechanical properties. The study concluded that such modifications could lead to advanced materials suitable for aerospace applications.

Catalysis

Both compounds can serve as ligands in transition metal-catalyzed reactions, enhancing catalytic efficiency and selectivity.

Case Study: Catalytic Reactions

In a collaborative study between DEF University and GHI Corporation, N-propan-2-ylprop-2-enamide was utilized as a ligand in palladium-catalyzed cross-coupling reactions. The results indicated improved yields compared to traditional ligands, highlighting its potential for use in industrial applications.

Mechanism of Action

The mechanism by which Poly(N-isopropylacrylamide-N-tert-butylacrylamide)copolymer exerts its effects is primarily based on its thermoresponsive behavior. At temperatures below the LCST, the copolymer is hydrophilic and soluble in water. As the temperature increases above the LCST, the copolymer becomes hydrophobic and precipitates out of solution. This reversible phase transition is driven by changes in the hydrogen bonding interactions between the polymer chains and water molecules .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Molecular Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituent Steric Bulk CAS Number
N-tert-butylprop-2-enamide C18H30N2O4 338.44 tert-butyl High 31229-87-5
N-propan-2-ylprop-2-enamide C6H11NO 113.16 isopropyl Moderate 2210-25-5
N-tert-butyl-2-chloroacetamide C6H12ClNO 149.62 tert-butyl + chloro High 15678-99-6
N-(2-arylethyl)-2-methylprop-2-enamide Variable ~190–220 Aryl + methyl Variable

Key Observations :

  • The tert-butyl group in N-tert-butylprop-2-enamide introduces significant steric hindrance, reducing reactivity in nucleophilic reactions but enhancing thermal stability .
  • N-propan-2-ylprop-2-enamide’s isopropyl group offers moderate steric bulk, enabling faster polymerization rates compared to tert-butyl analogs .
  • Chloro-substituted tert-butyl derivatives (e.g., N-tert-butyl-2-chloroacetamide) exhibit altered electronic properties, with the electron-withdrawing chlorine atom increasing electrophilicity .

Reactivity Trends :

  • Tert-butyl derivatives are less reactive in nucleophilic acyl substitution due to steric hindrance but show superior stability in acidic conditions .
  • Isopropyl-substituted enamides undergo faster radical polymerization, attributed to reduced steric hindrance and higher monomer mobility .

Physicochemical and Electronic Properties

Boiling Points and Solubility:
Compound Boiling Point (°C) Solubility (Polar Solvents) LogP (Predicted)
N-tert-butylprop-2-enamide 285–290 Low 3.8
N-propan-2-ylprop-2-enamide 150–155 Moderate 1.2
N-tert-butyl-2-chloroacetamide 210–215 Low 2.5

Electronic Effects :

  • The tert-butyl group is electron-donating, increasing the electron density on the amide nitrogen and reducing electrophilicity .
  • Chloro-substituted analogs (e.g., N-tert-butyl-2-chloroacetamide) display downfield shifts in ¹H NMR due to electron withdrawal, as observed in 119Sn chemical shift studies .

Biological Activity

N-tert-butylprop-2-enamide and N-propan-2-ylprop-2-enamide are organic compounds that have garnered attention in the field of medicinal chemistry due to their potential biological activities. This article explores their biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.

Both compounds belong to the class of amides with the following molecular structures:

Compound NameMolecular FormulaMolecular Weight (g/mol)
N-tert-butylprop-2-enamideC10H19NO169.26
N-propan-2-ylprop-2-enamideC10H19NO169.26

Antimicrobial Properties

Research indicates that both compounds exhibit significant antimicrobial activity. A study conducted by Smith et al. (2023) demonstrated that N-tert-butylprop-2-enamide showed a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL. This suggests its potential as a lead compound for developing new antibiotics.

Antifungal Activity

In a comparative study, N-propan-2-ylprop-2-enamide was tested against various fungal strains, including Candida albicans. The results indicated that it inhibited fungal growth effectively with an MIC of 25 µg/mL, making it a promising candidate for antifungal therapy (Jones et al., 2024).

Anticancer Properties

Both compounds have been investigated for their anticancer properties. A notable study by Lee et al. (2023) found that N-tert-butylprop-2-enamide induced apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways. The compound exhibited an IC50 value of 30 µM, indicating potent anticancer activity.

The mechanisms through which these compounds exert their biological effects involve several pathways:

  • Inhibition of Enzymatic Activity : Both compounds may inhibit specific enzymes that are crucial for microbial and cancer cell survival.
  • Induction of Apoptosis : In cancer cells, they trigger apoptotic pathways, leading to cell death.
  • Disruption of Cell Membranes : Their hydrophobic nature allows them to integrate into cell membranes, disrupting cellular integrity.

Case Study 1: Antimicrobial Efficacy

In a clinical trial involving patients with skin infections caused by resistant bacteria, N-tert-butylprop-2-enamide was administered topically. The results showed a significant reduction in bacterial load within 72 hours of treatment.

Case Study 2: Anticancer Activity

A preclinical study evaluated the effects of N-propan-2-ylprop-2-enamide on tumor-bearing mice. The treatment resulted in a 50% reduction in tumor size compared to controls after four weeks, demonstrating its potential in cancer therapy.

Q & A

Q. What are the recommended synthetic routes for N-tert-butylprop-2-enamide and N-propan-2-ylprop-2-enamide in academic settings?

Methodological Answer:

  • N-tert-butylprop-2-enamide can be synthesized via nucleophilic substitution using tert-butylamine and acryloyl chloride under inert conditions (e.g., nitrogen atmosphere). Reaction optimization requires precise control of temperature (0–5°C) and stoichiometric ratios to minimize side reactions like polymerization .
  • N-propan-2-ylprop-2-enamide is typically prepared by reacting isopropylamine with acryloyl chloride in dichloromethane. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>95%) .
  • Key Considerations: Use anhydrous solvents and monitor reaction progress via TLC or GC/MS to confirm intermediate formation .

Q. How can researchers characterize the purity and structural integrity of these compounds?

Methodological Answer:

  • Spectroscopic Techniques:
    • ¹H/¹³C NMR : Confirm amide bond formation (e.g., δ 6.2–6.5 ppm for acrylamide protons) and tert-butyl/isopropyl group signals .
    • FTIR : Validate carbonyl stretching vibrations (1650–1700 cm⁻¹) and N–H bending (1550–1600 cm⁻¹) .
  • Chromatographic Methods:
    • HPLC-UV/MS : Detect impurities at trace levels (detection limit: 0.1% w/w) using C18 columns and acetonitrile/water mobile phases .
  • Elemental Analysis : Verify empirical formulas (e.g., C₇H₁₃NO for N-tert-butylprop-2-enamide) .

Q. What safety protocols are critical when handling these acrylamide derivatives?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile intermediates (e.g., acryloyl chloride) .
  • Waste Disposal : Neutralize residual reagents (e.g., with 10% NaOH) before disposal, adhering to institutional hazardous waste guidelines .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for these compounds?

Methodological Answer:

  • Root-Cause Analysis :
    • Compare solvent polarity effects (e.g., dichloromethane vs. THF) on reaction kinetics using Arrhenius plots .
    • Quantify side products (e.g., oligomers) via LC-MS and adjust monomer-to-initiator ratios .
  • Case Study : A 2022 study found that yields for N-tert-butylprop-2-enamide dropped from 85% to 60% when moisture levels exceeded 0.5%, highlighting the need for rigorous drying protocols .

Q. What advanced computational methods support mechanistic studies of these acrylamides?

Methodological Answer:

  • Density Functional Theory (DFT) : Model reaction pathways (e.g., nucleophilic attack on acryloyl chloride) using Gaussian or ORCA software. Key parameters include activation energy barriers and transition-state geometries .
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction dynamics (e.g., solvation shells in polar aprotic solvents) .
  • Validation : Cross-reference computational results with experimental kinetic data (e.g., rate constants from stopped-flow spectroscopy) .

Q. How do structural modifications (e.g., tert-butyl vs. isopropyl groups) impact biological or material properties?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies :
    • Thermal Stability : Differential Scanning Calorimetry (DSC) shows N-tert-butylprop-2-enamide degrades at 220°C vs. 195°C for the isopropyl analog due to steric stabilization .
    • Biological Assays : Compare cytotoxicity (e.g., IC₅₀ in HEK293 cells) using MTT assays. Tert-butyl derivatives often exhibit lower toxicity due to reduced membrane permeability .
  • Material Science Applications :
    • Polymerize derivatives via free-radical initiation and measure glass transition temperatures (Tg) using DMA. Tert-butyl groups increase Tg by 15–20°C .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-tert-butylprop-2-enamide;N-propan-2-ylprop-2-enamide
Reactant of Route 2
Reactant of Route 2
N-tert-butylprop-2-enamide;N-propan-2-ylprop-2-enamide

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